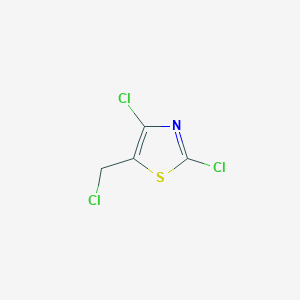

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

Description

Overview of Substituted Thiazoles in Organic Synthesis

Substituted thiazoles are fundamental building blocks in organic synthesis, serving as crucial intermediates in the creation of a wide array of more complex molecules. researchgate.net Their derivatives are found at the core of many pharmaceuticals, agrochemicals, and materials with valuable properties. researchgate.net The versatility of the thiazole (B1198619) ring allows for the introduction of various functional groups at different positions, leading to a diverse range of chemical entities. researchgate.net

The development of efficient synthetic methods to create polysubstituted thiazoles is an area of continuous research. researchgate.net Scientists have devised numerous strategies for constructing and functionalizing the thiazole nucleus, utilizing a variety of starting materials and reaction conditions. bohrium.com These methods, such as the renowned Hantzsch thiazole synthesis, provide access to a vast library of thiazole derivatives with distinct and often potent biological activities. tandfonline.comnih.gov This has led to their investigation in drug discovery for applications including anticancer, antimicrobial, and anti-inflammatory agents. bohrium.comanalis.com.my

Structural and Synthetic Significance of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

Within the diverse family of thiazoles, 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole stands out as a particularly significant intermediate. Its structure is characterized by a thiazole ring substituted with two chlorine atoms at positions 2 and 4, and a chloromethyl group at position 5. This trifunctionalized nature makes it a highly versatile reagent in organic synthesis.

The presence of three reactive sites—two aromatic chlorine atoms and one aliphatic chlorine atom—allows for a stepwise and selective introduction of different substituents. This controlled reactivity is a key feature that makes this compound a valuable precursor for the synthesis of various agrochemicals and pharmaceuticals. semanticscholar.org For instance, it is a known intermediate in the synthesis of the insecticide Thiamethoxam. chemicalbook.com

The synthesis of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole itself has been the subject of optimization studies. One common method involves the chlorination of 3-chloropropenyl isothiocyanate. semanticscholar.org Another approach utilizes the reaction of 2-haloallyl isothiocyanate with a chlorinating agent in a dipolar, aprotic solvent. google.com

Contextualization within Halogenated Heterocyclic Compound Research

The study of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is situated within the broader and highly active field of halogenated heterocyclic compound research. Halogen atoms play a crucial role in modifying the chemical and physical properties of organic molecules. mdpi.com In many cases, the introduction of halogens can enhance the biological activity of a compound. researchgate.net

Halogenated heterocycles are of great interest due to their wide range of applications. researchgate.net They are integral components in many pharmaceuticals and agrochemicals. The presence of halogen atoms can influence factors such as a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Research in this area focuses on developing new synthetic methods for the selective halogenation of heterocyclic systems and exploring the unique reactivity of these compounds. mdpi.com The ability to selectively functionalize polyhalogenated heterocycles is a powerful tool for creating novel molecular architectures with desired properties. baranlab.org

| Compound Name |

|---|

| 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole |

| Thiamethoxam |

| 3-chloropropenyl isothiocyanate |

| 2-haloallyl isothiocyanate |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)8-4(7)9-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBHZGJGUZLJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546393 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105315-40-0 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5 Chloromethyl 1,3 Thiazole

Precursor Synthesis and Strategic Starting Materials

The efficient construction of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole relies heavily on the use of specific acyclic precursors that contain the necessary carbon, nitrogen, and sulfur backbone. These starting materials are designed to undergo a cyclization and chlorination process.

Key strategic starting materials include:

Allyl isothiocyanate (AITC) : This compound, with the formula CH₂=CHCH₂NCS, serves as a fundamental building block. It contains the three-carbon chain that will become the C-4, C-5, and the chloromethyl carbon of the final thiazole (B1198619) ring, as well as the nitrogen and sulfur atoms required for the heterocycle. google.com

1,3-Dichloropropene : As an alternative starting point, 1,3-dichloropropene is first reacted with a thiocyanate (B1210189) salt, such as sodium thiocyanate, to generate a 3-chloro-propenylthiocyanate intermediate. semanticscholar.org This intermediate subsequently undergoes thermal rearrangement to form 3-chloro-1-propenylisothiocyanate, which then enters the main synthetic pathway. semanticscholar.org

2-Chloroallyl isothiocyanate : This precursor is also utilized in some synthetic routes. Its reaction with a chlorinating agent leads to the formation of 2-chloro-5-chloromethyl-1,3-thiazole, a closely related but distinct compound from the target molecule of this article. semanticscholar.orggoogleapis.com

1-Isothiocyanato-2-chloro-2-propene : This is another crucial precursor employed in methods that utilize electrolytic chlorination to achieve the final product. patsnap.com

The selection of these precursors is strategic as they already contain the C₃ fragment that will be functionalized to form the C-5 chloromethyl group and establish the thiazole backbone.

| Starting Material | Chemical Formula | Role in Synthesis |

|---|---|---|

| Allyl isothiocyanate | CH₂=CHCH₂NCS | Provides the C-N-C-S backbone and the C₃ side chain for chloromethylation. google.com |

| 1,3-Dichloropropene | C₃H₄Cl₂ | Reacts with thiocyanate to form an isothiocyanate precursor in situ. semanticscholar.org |

| 1-Isothiocyanato-2-chloro-2-propene | C₄H₄ClNS | Used as a direct raw material for electrolytic chlorination methods. patsnap.com |

Ring-Closure Strategies for the 1,3-Thiazole Core Formation

The formation of the 1,3-thiazole ring from the selected precursors is typically achieved through a chlorinative cyclization reaction. This process involves the simultaneous formation of the heterocyclic ring and the introduction of the required chlorine atoms.

The Hantzsch thiazole synthesis is a classical method involving the reaction of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.comsynarchive.com While direct application of the standard Hantzsch synthesis to produce 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is not the predominant industrial method, the underlying principle of condensing a sulfur-containing nucleophile with an electrophilic carbon backbone is conceptually related. The modern industrial syntheses adapt this concept by using highly functionalized, open-chain precursors that are induced to cyclize under chlorinating conditions, rather than pre-forming distinct α-haloketone and thioamide components.

The most prominent pathway for synthesizing the target molecule involves the direct chlorination of an isothiocyanate precursor. This is not a cycloaddition in the formal sense but rather a complex, multi-step reaction cascade involving electrophilic attack by chlorine.

One established method involves reacting allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). google.com The reaction proceeds through a series of chlorinated intermediates, which then cyclize to form the thiazole ring. This process is a highly efficient way to build the functionalized heterocyclic system in a single main stage. For instance, a process has been described where allyl isothiocyanate is reacted with a chlorinating agent in an inert solvent at controlled temperatures, typically ranging from -40°C to +30°C. google.com

Another innovative approach utilizes electrolysis. In this method, a precursor like 1-isothiocyanato-2-chloro-2-propene is subjected to electrolytic chlorination in a hydrochloric acid solution using platinum electrodes. patsnap.com This technique is highlighted for its potential to reduce equipment corrosion and environmental pollution associated with traditional chlorinating agents. patsnap.com

Regioselective Halogenation and Chloromethylation Procedures

Achieving the specific 2,4-dichloro-5-(chloromethyl) substitution pattern is the critical challenge in the synthesis. The regioselectivity is dictated by the reaction mechanism and the nature of the starting materials.

The chlorine atoms at the C-2 and C-4 positions are typically introduced during the ring-closure step. When precursors like allyl isothiocyanate or its derivatives are treated with an excess of a chlorinating agent, the reaction cascade includes the chlorination of the carbon atoms that will become C-2 and C-4 of the thiazole ring. The mechanism involves the electrophilic addition of chlorine across the double bond of the precursor and subsequent reactions that lead to the formation of the chlorinated heterocyclic ring. The precise control of stoichiometry and reaction conditions is essential to ensure dichlorination at the desired positions.

| Reaction Stage | Reagents/Conditions | Outcome |

|---|---|---|

| Precursor Formation (optional) | 1,3-Dichloropropene + Sodium thiocyanate | Formation of 3-chloro-1-propenylisothiocyanate intermediate. semanticscholar.org |

| Chlorinative Cyclization | Allyl isothiocyanate + Chlorinating agent (e.g., SO₂Cl₂, Cl₂) | Simultaneous ring closure and chlorination at C-2, C-4, and the C-5 methyl group. google.com |

| Electrolytic Chlorination | 1-Isothiocyanato-2-chloro-2-propene in HCl electrolyte | Forms the target compound via an electrochemical process. patsnap.com |

Based on the available research, detailed information specifically concerning the synthetic methodologies for 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole , particularly regarding the optimization of reaction conditions and the application of green chemistry principles, is not extensively documented in publicly accessible sources. The majority of scientific literature focuses on the synthesis of the related compound, 2-chloro-5-(chloromethyl)thiazole.

Therefore, it is not possible to provide a comprehensive article on the requested topics of "Optimization of Reaction Conditions and Yield Enhancement" and "Green Chemistry Principles in the Synthesis of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole" without extrapolating from methodologies used for structurally similar compounds, which would fall outside the strict parameters of the requested subject.

Similarly, while the principles of green chemistry are broadly applied in modern organic synthesis to reduce environmental impact, specific studies detailing the application of these principles—such as the use of greener solvents, catalytic processes, or waste reduction strategies—in the synthesis of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole have not been identified in the reviewed literature.

Due to the lack of specific data for 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, a detailed and accurate article strictly adhering to the requested outline cannot be generated at this time.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Chloromethyl 1,3 Thiazole

Nucleophilic Substitution Reactions at Thiazole (B1198619) Ring Carbons

The thiazole ring in 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is an electron-deficient system, which makes the carbon atoms bonded to chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The reactivity at the C-2 and C-4 positions is a subject of interest for selective functionalization of the molecule.

Reactivity Profiles at C-2 and C-4 Positions

In the thiazole ring, the C-2 position is generally considered the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is attributed to the inductive effect of the neighboring sulfur and nitrogen atoms. In polyhalogenated thiazoles, the chlorine atom at the C-2 position is typically more reactive than those at the C-4 or C-5 positions.

While direct comparative kinetic studies on 2,4-dichloro-5-(chloromethyl)-1,3-thiazole are not extensively available in the literature, studies on related chlorothiazoles support this general reactivity trend. For instance, investigations into the reactions of 2-chlorothiazoles with nucleophiles like sodium methoxide (B1231860) have demonstrated that substitution occurs readily at the C-2 position. The presence of a chloromethyl group at the C-5 position can further influence the electron distribution within the ring, potentially modulating the reactivity of the C-2 and C-4 positions.

Regioselectivity and Electronic Influences on Substitution

The regioselectivity of nucleophilic substitution on the 2,4-dichlorothiazole (B1313550) core is governed by a combination of electronic and steric factors. The inherent electronic properties of the thiazole ring favor attack at the C-2 position. However, the nature of the nucleophile and the reaction conditions can influence the outcome.

A study on the transannulation of 1,2,3-thiadiazoles has shown that the electronic nature of the substituent at the C-5 position significantly influences the regioselectivity of the reaction. rsc.org This suggests that the C-5 chloromethyl group in the title compound likely plays a crucial role in directing incoming nucleophiles.

Table 1: General Reactivity of Halogenated Heterocycles in Nucleophilic Aromatic Substitution

| Heterocycle System | Position of Halogen | General Reactivity/Regioselectivity | Influencing Factors |

| Thiazole | C-2 | Generally most reactive | Electron-deficient nature of the C-2 carbon |

| Thiazole | C-4, C-5 | Less reactive than C-2 | Ring electronics |

| Quinazoline | C-4 in 2,4-dichloro | More reactive | Higher LUMO coefficient |

| Pyrimidine (B1678525) | C-4 in 2,4-dichloro | Generally more reactive | Ring electronics, nature of substituent at C-5/C-6 |

This table is based on general principles and findings from related heterocyclic systems and may not be directly representative of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole without specific studies.

Kinetic and Thermodynamic Aspects of Nucleophilic Substitutions

Detailed kinetic and thermodynamic data for nucleophilic substitution reactions of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole are scarce in the public domain. However, insights can be drawn from studies on analogous systems. Kinetic investigations of the reaction between 2-nitrothiazoles and nucleophiles indicate a two-step SNAr mechanism. rsc.org

The thermodynamics of these reactions are driven by the formation of a more stable product, where a strong carbon-nucleophile bond replaces the carbon-chlorine bond. The reaction's feasibility is influenced by the stability of the Meisenheimer intermediate, a negatively charged species formed during the reaction. The stability of this intermediate is, in turn, affected by the electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge. researchgate.net

In a study of the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines, it was found through DFT calculations that the formation of the 4-substituted isomer is favored both by its greater stability and a lower activation barrier. nih.gov This highlights the importance of both kinetic and thermodynamic factors in determining the final product distribution in nucleophilic aromatic substitutions of complex heterocyclic systems.

Reactions Involving the Exocyclic Chloromethyl Group

The chloromethyl group at the C-5 position of the thiazole ring provides another reactive site for nucleophilic attack, distinct from the ring carbons.

Nucleophilic Displacement at the Chloromethyl Carbon

The chlorine atom of the chloromethyl group is susceptible to nucleophilic displacement via an SN2 mechanism. This reactivity is well-documented and is a common strategy for introducing various functional groups at this position.

For instance, 2-chloro-5-(chloromethyl)thiazole readily reacts with nucleophiles like the formate (B1220265) anion. In a documented synthesis, this reaction proceeds to displace the aliphatic chlorine, which is then followed by hydrolysis to yield 5-hydroxymethylthiazole (B23344). This initial displacement highlights the higher reactivity of the exocyclic chloro substituent compared to the one on the thiazole ring under these specific conditions.

A patent describes the reaction of 2-chloro-5-(chloromethyl)thiazole with liquid ammonia (B1221849) or hexamethylenetetramine to produce 5-(aminomethyl)-2-chlorothiazole, further demonstrating the utility of this nucleophilic displacement.

Table 2: Examples of Nucleophilic Displacement at the Chloromethyl Carbon

| Reactant | Nucleophile | Product | Reaction Type |

| 2-Chloro-5-(chloromethyl)thiazole | Sodium formate | 2-Chloro-5-(formyloxymethyl)thiazole | SN2 |

| 2-Chloro-5-(chloromethyl)thiazole | Ammonia | 5-(Aminomethyl)-2-chlorothiazole | SN2 |

Intramolecular Cyclization and Rearrangement Reactions

While the intermolecular reactions of the chloromethyl group are common, the potential for intramolecular reactions exists if a suitable nucleophile is present elsewhere in the molecule or in a reacting partner that subsequently becomes part of the same molecule.

There are no specific examples in the literature detailing intramolecular cyclization or rearrangement reactions of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole itself. However, the principles of such reactions are well-established in heterocyclic chemistry. For a reaction to occur, a nucleophilic center would need to be tethered to the thiazole, positioned to allow for a sterically and electronically favorable ring closure onto the chloromethyl carbon.

For example, a study on the reaction of m-homoprenylphenols demonstrated an intramolecular cyclization through oxidative nucleophilic aromatic substitution, where the prenyl group acted as a carbon nucleophile. rsc.org While a different system, this illustrates the possibility of using a side chain to effect intramolecular reactions. A plausible, though not experimentally verified, scenario for 2,4-dichloro-5-(chloromethyl)-1,3-thiazole could involve a preliminary reaction at the C-2 or C-4 position with a bifunctional nucleophile, which then undergoes a subsequent intramolecular cyclization with the chloromethyl group.

Rearrangement reactions of the thiazole ring itself, particularly under the influence of its substituents, have been observed in other contexts. For instance, the rearrangement of a 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b] beilstein-journals.orgthiazole has been reported, leading to a ring-ring interconversion. nih.gov Although this is a fused-ring system, it underscores the potential for complex rearrangements in substituted thiazoles under certain reaction conditions. The specific conditions under which 2,4-dichloro-5-(chloromethyl)-1,3-thiazole might undergo rearrangement have not been reported.

Electrophilic Aromatic Substitution on the Thiazole Ring System

The reactivity of the thiazole ring in 2,4-dichloro-5-(chloromethyl)-1,3-thiazole towards electrophilic attack is profoundly influenced by its electronic properties, which are dictated by the constituent heteroatoms and the attached substituents.

Deactivated Heterocycle Considerations

The thiazole ring is inherently an electron-deficient aromatic system. analis.com.my This is due to the presence of the electronegative nitrogen atom at position 3, which acts as a pyridine-type nitrogen, withdrawing electron density from the ring. chemicalbook.com While the sulfur atom at position 1 possesses a lone pair of electrons that contributes to the aromatic 6π-electron system, its electron-donating capacity does not fully compensate for the inductive withdrawal effect of the nitrogen. analis.com.mychemicalbook.com In an unsubstituted thiazole, calculated π-electron densities indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. chemicalbook.comwikipedia.org

In the case of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, the situation is exacerbated. The molecule is substituted with two strongly electron-withdrawing chlorine atoms at the C2 and C4 positions. These halogen atoms exert a powerful negative inductive effect (-I), further depleting the electron density of the thiazole ring. The chloromethyl group at C5 also contributes a mild electron-withdrawing effect. The cumulative effect of these substituents renders the heterocyclic core highly deactivated towards electrophilic aromatic substitution. analis.com.my Earlier studies on similar electron-deficient systems, such as thiazolo[5,4-d]thiazole, concluded that direct electrophilic reactions like nitration and sulfonation were not feasible under standard conditions. udayton.edu

Potential for Functionalization and Limitations

Given the highly deactivated nature of the ring, functionalization of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole via electrophilic aromatic substitution presents significant challenges. The only available position for such a reaction would be the C5 carbon, but it is already substituted with the chloromethyl group. Therefore, direct electrophilic substitution on the thiazole ring itself is not a viable strategy for further functionalization of this specific compound.

However, research on other severely electron-deficient heterocyclic systems has shown that such reactions are not entirely impossible, though they require harsh conditions and potent electrophilic reagents. For instance, direct halogenation of thiazolo[5,4-d]thiazole, a system previously considered inert to electrophiles, was successfully achieved using reagents like a bromine-pyridine mixture, which provides a strongly electrophilic bromine source. udayton.eduresearchgate.net This suggests that under forcing conditions, modification might be conceivable, but the primary limitation remains the lack of an available position on the thiazole ring of the title compound. Any functionalization strategy must therefore target the existing chloro and chloromethyl substituents.

Metal-Catalyzed Cross-Coupling Reactions

A more synthetically viable and versatile approach for the functionalization of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole involves metal-catalyzed cross-coupling reactions. These reactions leverage the two chlorine atoms on the thiazole ring as handles for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, bypassing the need for electrophilic substitution on the deactivated ring. Palladium-catalyzed reactions, in particular, are powerful tools for coupling aryl or vinyl halides with a variety of partners. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netyoutube.com For a substrate like 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, this reaction offers a direct route to introduce aryl or vinyl substituents at the C2 and/or C4 positions.

Studies on related dichloro-heteroaromatic compounds, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) and 2,4-dichloropyrimidines, have demonstrated the feasibility and regioselectivity of Suzuki-Miyaura couplings. nih.govmdpi.com The two chlorine atoms on the thiazole ring exhibit different reactivities, which can potentially be exploited for selective mono- or di-substitution. Typically, the C2 position of a thiazole is more electron-deficient than the C4 position, which could influence the relative rates of oxidative addition to the palladium catalyst. pharmaguideline.com By carefully selecting the catalyst, ligands, base, and reaction temperature, it is often possible to control the extent of the reaction. For example, using a limited amount of the boronic acid at a lower temperature might favor monosubstitution, while using an excess of the boronic acid at a higher temperature would likely lead to disubstitution. nih.govresearchgate.net

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Good | nih.govresearchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | mdpi.com |

| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 94 | researchgate.net |

Sonogashira Coupling Reactions with Alkynes

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.org This reaction is exceptionally useful for introducing alkynyl moieties, which are valuable synthons for creating more complex molecules, including conjugated systems and polymers. libretexts.orgmdpi.com

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, Sonogashira coupling provides a pathway to synthesize 2,4-dialkynylthiazole derivatives or selectively functionalize one position. The general reactivity trend for halides in Sonogashira couplings is I > Br > Cl > OTf, which indicates that chloro-substituents are the least reactive and may require more forcing conditions, such as higher temperatures or more active catalyst systems. wikipedia.org The difference in the electronic environment of the C2 and C4 positions could allow for regioselective coupling. For instance, in 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive iodide position. libretexts.org While both positions on the target molecule are substituted with chlorine, subtle differences in reactivity could be exploited through careful optimization of reaction conditions.

| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/DMF | 85 | libretexts.org |

| Aryl Bromides | Terminal Alkynes | (NHC)-Pd complex (0.01 mol%) | (NHC)-Cu complex (1 mol%) | Amine Base | High | nih.gov |

| 5-Iodouracil derivative | Various alkynes | Pd(PPh₃)₄ | CuI | Et₃N/DMF | 38-53 | mdpi.com |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, typically by reacting an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines, which are common motifs in pharmaceuticals. researchgate.netnih.gov

Applying this methodology to 2,4-dichloro-5-(chloromethyl)-1,3-thiazole would allow for the introduction of various amino groups at the C2 and C4 positions. The success of Buchwald-Hartwig amination on electron-deficient or sterically hindered heteroaryl halides is highly dependent on the choice of the palladium catalyst and, most critically, the phosphine (B1218219) ligand. nih.gov Ligands such as bulky, electron-rich biarylphosphines (e.g., tBuDavePhos) or ferrocene-based ligands have been developed to facilitate the challenging oxidative addition and reductive elimination steps with less reactive aryl chlorides. nih.gov As with other cross-coupling reactions, selective mono-amination could potentially be achieved by controlling stoichiometry and reaction conditions, leveraging the differential reactivity of the two C-Cl bonds.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 92 | nih.gov |

| 5-Halo-1,2,3-triazole | Aryl-NH₂ | [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | 1,4-Dioxane | High | researchgate.net |

| Aryl Chlorides | Ammonium Salts | Pd₂(dba)₃ / Ligand | K₃PO₄ | DME | Good-Excellent | organic-chemistry.org |

Negishi and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful tools for the formation of carbon-carbon bonds. libretexts.org While direct studies detailing the use of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole as a substrate in these specific reactions are not extensively documented, the reactivity of related chlorothiazoles and other chloro-heterocycles in palladium-catalyzed couplings allows for well-founded predictions of its potential. clockss.orgrsc.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. libretexts.org The Stille coupling utilizes an organotin reagent. Both reactions are tolerant of a wide variety of functional groups and have been successfully applied to heterocyclic substrates. sigmaaldrich.com The general catalytic cycle for these reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, the chlorine atoms at the C2 and C4 positions of the thiazole ring are the most probable sites for engaging in Negishi and Stille coupling reactions. The C-Cl bonds on the aromatic ring are susceptible to oxidative addition by a low-valent palladium complex, initiating the catalytic cycle. The relative reactivity of the C2-Cl versus the C4-Cl bond would likely depend on the specific catalyst system and reaction conditions employed. The chloromethyl group at the C5 position is generally not reactive under these conditions.

Below are illustrative tables outlining potential Negishi and Stille coupling reactions with 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, based on established methodologies for other chloro-heterocycles.

Table 1: Potential Negishi Coupling Reactions

| Organozinc Reagent | Palladium Catalyst | Ligand | Product at C2 or C4 |

|---|---|---|---|

| Phenylzinc chloride | Pd₂(dba)₃ | SPhos | 2/4-Phenyl-4/2-chloro-5-(chloromethyl)thiazole |

| Methylzinc chloride | Pd(OAc)₂ | XPhos | 2/4-Methyl-4/2-chloro-5-(chloromethyl)thiazole |

Table 2: Potential Stille Coupling Reactions

| Organotin Reagent | Palladium Catalyst | Ligand | Product at C2 or C4 |

|---|---|---|---|

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | None | 2/4-Phenyl-4/2-chloro-5-(chloromethyl)thiazole |

| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | None | 2/4-Vinyl-4/2-chloro-5-(chloromethyl)thiazole |

Radical Reactions of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

The study of radical reactions involving 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is an emerging area. The molecule possesses sites susceptible to radical-mediated transformations. The chloromethyl group is a primary candidate for radical reactions, such as atom transfer radical polymerization (ATRP) or radical-initiated substitutions. Under appropriate initiation conditions (e.g., using AIBN or light), the C-Cl bond of the chloromethyl group could homolytically cleave to form a stabilized thiazol-5-ylmethyl radical. This intermediate could then be trapped by various radical acceptors.

Furthermore, radical reactions involving the thiazole ring itself have been reported for related compounds. For instance, some thiazole derivatives can undergo radical cyclization. uzh.ch Mechanistic studies on the synthesis of bisthiazole-5-yl disulfides have also provided evidence for the involvement of radical intermediates, a process that was significantly inhibited by the addition of the radical scavenger 2,6-di-tert-butyl-4-methylphenol (BHT). acs.org This suggests that under certain oxidative conditions, the thiazole ring of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole could potentially participate in radical coupling or functionalization reactions.

Table 3: Potential Radical Reactions and Intermediates

| Reaction Type | Initiator | Reactive Site | Key Intermediate | Potential Product |

|---|---|---|---|---|

| Radical Substitution | AIBN / Heat | -CH₂Cl | Thiazol-5-ylmethyl radical | 5-(Alkyl)-2,4-dichlorothiazole |

| Radical Cyclization | Bu₃SnH, AIBN | -CH₂Cl & Ring | Intramolecular cyclized radical | Fused bicyclic thiazole derivative |

Pericyclic and Cycloaddition Reactions Involving the Thiazole Moiety

Pericyclic and cycloaddition reactions offer elegant pathways for the synthesis and functionalization of heterocyclic systems.

A notable example related to this compound class is the synthesis of 2-chloro-5-chloromethylthiazole (B146395), which can be achieved via a pathway involving a thermal nih.govnih.gov-sigmatropic rearrangement. semanticscholar.org In this process, a substituted propenyl thiocyanate (B1210189) rearranges to form an isothiocyanate, which then undergoes chlorination and cyclization to yield the thiazole ring. semanticscholar.org

The thiazole ring itself, once formed, can participate in cycloaddition reactions. numberanalytics.comnih.gov The electron-deficient nature of the 2,4-dichlorothiazole ring system, caused by the electron-withdrawing chlorine atoms, suggests it could act as a competent dienophile in Diels-Alder reactions with electron-rich dienes. Furthermore, thiazoles can participate in 1,3-dipolar cycloadditions. uzh.ch For example, reactions of nitrilimines with sulfur dipolarophiles can proceed via a 1,3-dipolar cycloaddition to form thiadiazole derivatives. nih.gov The reactivity of the 2,4-dichloro-5-(chloromethyl)-1,3-thiazole moiety in such reactions would be influenced by the electronic and steric profile imparted by its substituents.

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Role of Thiazole | Expected Product Type |

|---|---|---|---|

| Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Dienophile | Fused cyclohexene-thiazole adduct |

| 1,3-Dipolar [3+2] | Nitrile Oxide | Dipolarophile | Fused isoxazoline-thiazole adduct |

Elucidation of Reaction Mechanisms through Experimental and Computational Methods

Understanding the detailed reaction mechanisms for a molecule like 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is crucial for optimizing existing transformations and designing new ones. This is achieved through a combination of experimental and computational approaches.

Experimental Methods: Experimental investigations provide tangible evidence for reaction pathways. For the synthesis of the related 2-chloro-5-chloromethylthiazole, various methods have been patented which detail specific reagents and conditions, such as the chlorination of allyl isothiocyanate. google.comgoogle.com These synthetic reports serve as a foundational experimental inquiry into the molecule's formation. Kinetic studies, where reaction rates are measured under varying conditions (temperature, concentration, catalyst loading), can help to determine the rate law and activation parameters, offering insight into the transition state. The use of isotopic labeling can trace the path of atoms through a reaction. Furthermore, trapping experiments, such as the use of radical inhibitors like BHT, can confirm the presence of transient intermediates like radicals. acs.org

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. nih.govbohrium.com DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete energy profile for a proposed reaction mechanism can be constructed, allowing for the determination of reaction barriers and thermodynamics. Global reactivity descriptors such as electronegativity and hardness can be calculated to predict the most likely sites of reaction. bohrium.com For instance, computational studies on the chlorination of other nitrogen-containing heterocycles have successfully identified the most reactive sites, demonstrating the predictive power of this approach. rsc.org Molecular docking simulations are also frequently employed to study how thiazole derivatives interact with biological targets, providing mechanistic insights at a molecular level. tandfonline.comnih.gov

Table 5: Application of Mechanistic Investigation Methods

| Method | Application to 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | Information Gained |

|---|---|---|

| Experimental | ||

| Kinetic Studies | Monitor the rate of Negishi/Stille coupling reactions. | Reaction order, rate constants, catalyst efficiency. |

| Isotope Labeling | Use ¹³C or ³⁷Cl labeled starting materials. | Trace atom movement, confirm bond breaking/formation. |

| Intermediate Trapping | Add radical scavengers to radical reactions. | Confirm or deny the presence of radical intermediates. |

| Computational | ||

| DFT Calculations | Model the oxidative addition step in cross-coupling. | Transition state geometry and energy barrier. |

| Molecular Dynamics | Simulate the interaction with a solvent or enzyme. | Binding modes, conformational changes. |

Derivatization and Synthetic Utility of 2,4 Dichloro 5 Chloromethyl 1,3 Thiazole

Sequential and Selective Functionalization Strategies for Polyfunctionalization

The synthetic potential of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is largely defined by the differential reactivity of its three chloro-substituents. These include two aromatic chlorides at the C2 and C4 positions of the thiazole (B1198619) ring and one aliphatic chloride in the C5-chloromethyl group. This variation in chemical environment allows for sequential and selective functionalization through nucleophilic substitution reactions by carefully controlling reaction conditions.

The chlorine atom of the chloromethyl group (-CH₂Cl) is the most susceptible to nucleophilic substitution, behaving like a typical benzylic or allylic halide. It can be selectively displaced under mild conditions with a wide range of nucleophiles. Following this, the chlorine atom at the C2 position can be substituted under more forcing conditions, and finally, the C4 chlorine atom requires the most vigorous conditions for substitution. This reactivity hierarchy is analogous to that observed in other polyhalogenated heterocycles, such as 2,4,6-trichloro-1,3,5-triazine (TCT), where sequential substitutions are achieved by progressively increasing the reaction temperature. For TCT, the first substitution occurs at 0-5°C, the second at room temperature, and the third requires heating.

A practical example of this selectivity is demonstrated in the synthesis of 5-hydroxymethylthiazole (B23344) from the related compound 2-chloro-5-chloromethylthiazole (B146395). google.com In this two-step process, the more reactive aliphatic chlorine is first displaced by a formate (B1220265) anion, followed by hydrolysis. google.com The less reactive aromatic chlorine at the C2 position is then removed via hydrodehalogenation using hydrogen and a palladium catalyst. google.com This stepwise approach underscores the ability to selectively address different positions on the thiazole scaffold.

Table 1: General Reactivity of Chloro-substituents

| Position | Type of Chlorine | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| 5-chloromethyl | Aliphatic (Allylic-type) | High | Mild (e.g., room temperature) |

| C2-chloro | Aromatic | Medium | Moderate (e.g., elevated temperature) |

This table illustrates the general principles of reactivity inferred from related compounds; specific conditions for 2,4-dichloro-5-(chloromethyl)-1,3-thiazole may vary.

Synthesis of Complex Thiazole-Containing Heterocyclic Systems

The functional handles on 2,4-dichloro-5-(chloromethyl)-1,3-thiazole make it a candidate for constructing more elaborate heterocyclic systems, including fused, bridged, and spiro architectures.

Fused thiazole systems, such as thiazolo[4,5-d]pyrimidines and thiazolo[4,5-b]pyridines, are prominent in medicinal chemistry due to their biological activities. nih.govdmed.org.ua The synthesis of these systems often involves the annulation (ring-fusion) of a pyrimidine (B1678525) or pyridine (B92270) ring onto a pre-existing thiazole core.

Common strategies typically start with an aminothiazole derivative. For instance, the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives can be achieved by reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide to form a thiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net Alternatively, reacting 2-aminothiole with arylacetylchlorides yields thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives, which can then be chlorinated with POCl₃. nih.gov

While direct use of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole for these fusions is not extensively documented, its conversion into a suitable aminothiazole precursor would allow it to enter these synthetic pathways. For example, selective substitution of the C4-chloro group with an amino group could generate a 4-aminothiazole, which could then undergo cyclization with appropriate reagents to form a fused pyrimidine ring.

Table 2: Examples of Fused Thiazole Synthesis (Illustrative Pathways)

| Fused System | Starting Materials (General) | Key Reaction Type |

|---|---|---|

| Thiazolo[4,5-d]pyrimidine | 4-Amino-5-halopyrimidine + CS₂ | Cyclization/Thionation |

| Thiazolo[5,4-d]pyrimidine | 2-Aminothiole + Arylacetylchloride | Condensation/Cyclization |

Spirocyclic compounds containing a thiazole ring are of significant interest in drug discovery. The synthesis of these complex three-dimensional structures often involves multi-step strategies or multi-component reactions. However, based on available literature, there are no specific documented examples of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole being utilized as a direct precursor for the synthesis of spiro thiazole derivatives.

Preparation of Thiazole-Based Scaffolds for Advanced Organic Synthesis

2,4-dichloro-5-(chloromethyl)-1,3-thiazole is a recognized intermediate for the preparation of advanced organic molecules, particularly in the agrochemical sector. google.com Its utility as a scaffold stems from the ability to introduce various functional groups through the substitution of its chlorine atoms, thereby building molecular complexity.

One notable application involves its use as a starting material for insecticides. For example, new pyrazole-oxime derivatives containing a modified thiazole ring have been synthesized from 2-chloro-5-chloromethylthiazole. Bioassays of these compounds revealed promising insecticidal effects against species like Tetranychus cinnabarinus and Plutella xylostella. The structure-activity relationship (SAR) analysis indicated that chloro and fluoro substitutions on an attached phenyl ring were important for the observed activity. nih.gov

Furthermore, the related intermediate 2-chloro-5-chloromethylthiazole is crucial in the synthesis of pharmaceuticals. It can be converted into 5-hydroxymethylthiazole, a key component for molecules such as the anti-HIV drug Ritonavir, which features a 5-substituted oxymethylthiazole moiety. google.com The synthetic route involves the reaction of 2-chloro-5-chloromethylthiazole with sodium formate, followed by hydrolysis and subsequent dehalogenation. google.com

Multi-component Reactions Incorporating 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole as a Reactant

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a powerful tool in synthetic chemistry. Despite the potential of the highly functionalized 2,4-dichloro-5-(chloromethyl)-1,3-thiazole to serve as a versatile building block in such reactions, there is a lack of specific examples in the scientific literature detailing its incorporation as a reactant in MCRs.

Polymer Chemistry Applications as a Monomer or Cross-linking Agent Precursor

The presence of three reactive chloro groups on 2,4-dichloro-5-(chloromethyl)-1,3-thiazole suggests its potential use in polymer chemistry, either as a trifunctional cross-linking agent or as a precursor to a difunctional monomer for polymerization. For instance, selective substitution of two chloro groups could yield a monomer that can be used in step-growth polymerization.

While thiazole-based polymers are known and have been investigated for applications in materials science, such as in organic electronics, there are no specific reports of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole being employed for this purpose. One study describes the incorporation of a 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit into a polymer membrane, but this fused system is synthesized via other methods and not from the title compound. mdpi.com

Computational and Theoretical Studies of 2,4 Dichloro 5 Chloromethyl 1,3 Thiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties. These calculations can reveal details about molecular orbitals, charge distribution, and electrostatic potential.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. schrodinger.com

For thiazole (B1198619) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the thiazole ring. asianpubs.orgresearchgate.net For instance, studies on various substituted thiazoles have shown that electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. researchgate.net In the case of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, the presence of three electron-withdrawing chlorine atoms is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor.

To illustrate this, we can examine the calculated HOMO-LUMO energies and gaps for a series of thiazole derivatives, as determined by Density Functional Theory (DFT) calculations. While specific data for 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is not available, the following table presents representative data for other thiazole compounds, showcasing the effect of different substituents.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.89 | 4.65 | atlantis-press.comresearchgate.net |

| 2-methoxy-1,3-thiazole (MTT) | -6.27 | -0.55 | 5.72 | atlantis-press.comresearchgate.net |

| thiazole-4-carboxaldehyde (TCA) | -7.44 | -2.21 | 5.23 | atlantis-press.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Based on these trends, it can be inferred that the multiple chloro substituents on 2,4-dichloro-5-(chloromethyl)-1,3-thiazole would result in a relatively low LUMO energy and a significant HOMO-LUMO gap, rendering it susceptible to nucleophilic attack while maintaining a degree of kinetic stability.

Charge Distribution, Dipole Moments, and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various methods, including the calculation of atomic charges and dipole moments. The molecular electrostatic potential (MEP) provides a visual representation of this charge distribution, mapping areas of electrostatic attraction and repulsion. researchgate.net

For thiazole and its derivatives, the heteroatoms (nitrogen and sulfur) and any electronegative substituents play a key role in shaping the charge distribution. asianpubs.org The nitrogen atom in the thiazole ring typically carries a negative charge, making it a potential site for electrophilic attack. Conversely, the carbon atoms, particularly those bonded to halogens, will exhibit a partial positive charge.

The following table provides calculated dipole moments for some thiazole derivatives, illustrating the impact of substitution on this property.

| Compound | Dipole Moment (Debye) | Reference |

|---|---|---|

| 2-amino-4-(p-tolyl)thiazole (APT) | 2.86 | atlantis-press.comresearchgate.net |

| 2-methoxy-1,3-thiazole (MTT) | 1.87 | atlantis-press.comresearchgate.net |

| thiazole-4-carboxaldehyde (TCA) | 3.58 | atlantis-press.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

The MEP of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole would likely show negative potential (red regions) around the nitrogen atom and positive potential (blue regions) around the hydrogen atoms and the electron-deficient carbon atoms attached to the chlorine atoms. This provides a roadmap for intermolecular interactions and chemical reactivity.

Density Functional Theory (DFT) Investigations of Reactivity

DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It can be employed to elucidate reaction mechanisms, determine transition state geometries, and calculate reaction energetics.

Transition State Elucidation for Key Reaction Pathways

Understanding the reaction pathways of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is crucial for its application in synthesis. DFT calculations can be used to model the transition states of potential reactions, such as nucleophilic substitution at the chlorinated carbon atoms. The geometry and energy of the transition state provide critical information about the feasibility and kinetics of a reaction. For halogenated heterocycles, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. wuxibiology.com DFT studies can help to determine whether such reactions proceed via a concerted mechanism or through a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.

Reaction Energetics and Activation Barriers

By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction energetics. The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction.

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, DFT calculations could be used to compare the activation barriers for nucleophilic attack at the different chlorinated positions (C2, C4, and the chloromethyl group). This would help to predict the regioselectivity of its reactions. Studies on related chlorothiazoles have shown that the reactivity of the halogen substituent is highly dependent on its position on the ring. physchemres.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.govplos.orgnih.govdntb.gov.uabohrium.comnih.govresearchgate.net This includes conformational changes and interactions with other molecules.

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, the primary conformational flexibility arises from the rotation around the C5-CH2Cl bond. MD simulations could be used to explore the potential energy surface of this rotation and identify the most stable conformers.

Furthermore, MD simulations can be employed to study the intermolecular interactions of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govplos.orgdntb.gov.ua These simulations can reveal information about hydrogen bonding, van der Waals interactions, and electrostatic interactions that govern the molecule's behavior in a condensed phase. Such studies are particularly relevant in the context of drug design, where understanding the binding of a small molecule to a protein is crucial. nih.govplos.orgdntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters of molecules like 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, providing insights into their structural and electronic properties. Methods such as Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can be compared with experimental data for structure verification.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods involves calculating the magnetic shielding tensors of the nuclei in a molecule. These calculations are typically performed using DFT methods, which have been shown to provide a good correlation with experimental values for a wide range of organic molecules. For 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, the distinct electronic environments of the single proton and the four carbon atoms lead to predictable chemical shifts.

The sole proton is on the chloromethyl group, and its chemical shift is influenced by the electronegativity of the adjacent chlorine atom and the aromatic thiazole ring. The carbon atoms of the thiazole ring are in a more complex electronic environment, being influenced by the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing chloro substituents. The carbon of the chloromethyl group is in a typical aliphatic region but is shifted downfield due to the attached chlorine.

Below are the predicted ¹H and ¹³C NMR chemical shifts for 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, based on computational models and analysis of similar structures.

Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | 4.7 - 5.0 | 40 - 45 |

| C2 (thiazole) | - | 155 - 160 |

| C4 (thiazole) | - | 140 - 145 |

| C5 (thiazole) | - | 125 - 130 |

These are estimated values based on computational predictions for similar structures and have not been experimentally verified for this specific compound in published literature.

Predicted Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational models.

The vibrational spectrum of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is expected to be characterized by several key stretching and bending modes. The C-H stretching of the chloromethyl group, the C=N and C=C stretching of the thiazole ring, and the C-Cl stretching vibrations are particularly diagnostic.

A summary of the predicted significant vibrational frequencies is provided in the table below. These predictions are based on DFT calculations performed on analogous thiazole derivatives.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (chloromethyl) | 2950 - 3050 | Medium |

| C=N stretch (thiazole ring) | 1550 - 1650 | Strong |

| C=C stretch (thiazole ring) | 1450 - 1550 | Medium |

| CH₂ bend (scissoring) | 1400 - 1450 | Medium |

| Thiazole ring skeletal vibrations | 1000 - 1300 | Medium-Strong |

| C-Cl stretch (ring) | 700 - 850 | Strong |

| C-Cl stretch (chloromethyl) | 650 - 750 | Strong |

| Thiazole ring deformation | 500 - 650 | Medium |

These are estimated frequency ranges based on computational studies of similar chlorinated thiazole compounds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals and establish the connectivity within the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for mapping the intricate network of covalent bonds and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would be fundamental in identifying proton-proton coupling networks. In the case of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, which possesses only one aromatic proton and a chloromethyl group, the COSY spectrum would be expected to be simple, primarily showing the absence of correlations, confirming the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would be crucial for assigning the carbon signals corresponding to the thiazole (B1198619) ring proton and the chloromethyl group. A cross-peak would be anticipated between the signal of the C5-proton and the C5-carbon of the thiazole ring, and another between the protons of the chloromethyl group and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for piecing together the molecular skeleton. For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, key HMBC correlations would be expected between the chloromethyl protons and the C4 and C5 carbons of the thiazole ring, as well as between the C5-proton and the C4 and potentially the C2 carbon. These correlations would definitively establish the substitution pattern of the thiazole ring.

Table 1: Expected ¹H and ¹³C NMR Data for 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole Note: Chemical shifts (δ) are predicted based on analogous structures and are solvent-dependent. Coupling constants (J) are in Hertz (Hz).

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2 | - | ~155-165 | - |

| C4 | - | ~140-150 | H (CH₂Cl) |

| C5 | ~7.5-8.0 (s) | ~120-130 | C4, C2 |

| CH₂Cl | ~4.8-5.2 (s) | ~35-45 | C5, C4 |

Solid-State NMR Investigations for Polymorphs or Host-Guest Complexes

In the absence of suitable crystals for X-ray diffraction or to study the compound in its native solid form, solid-state NMR (ssNMR) would be an invaluable tool. ssNMR can distinguish between different crystalline forms (polymorphs) by detecting subtle variations in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the crystal lattice. Furthermore, if 2,4-dichloro-5-(chloromethyl)-1,3-thiazole were to form host-guest complexes, ssNMR could provide insights into the nature of the interactions between the host and guest molecules.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Determination of Crystal Structure and Molecular Geometry

Obtaining a suitable single crystal of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would provide definitive proof of the atomic connectivity and the planarity of the thiazole ring. The analysis would also reveal the conformation of the chloromethyl group relative to the ring. While specific data for the target compound is unavailable, analysis of a related structure, 2-chloro-5-(chloromethyl)thiazole, has shown the thiazole ring to be planar.

Table 2: Representative Crystallographic Data for a Thiazole Derivative (2-chloro-5-(chloromethyl)thiazole) This data is for an analogous compound and serves as an example of the parameters that would be determined.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z | 4 |

Analysis of Intermolecular Interactions in the Crystalline State

Beyond the individual molecular structure, X-ray diffraction data allows for a detailed examination of the crystal packing and the non-covalent interactions that govern the supramolecular architecture. This includes identifying potential halogen bonds (C-Cl···N or C-Cl···S), hydrogen bonds (if any), and π-π stacking interactions between the thiazole rings. Understanding these interactions is crucial for comprehending the material's physical properties, such as melting point and solubility. In the case of 2-chloro-5-(chloromethyl)thiazole, no classical hydrogen bonds were observed in the crystal structure.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy, while MS/MS provides valuable information about its fragmentation pathways, further confirming its structure.

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole (C₄H₂Cl₃NS), HRMS would be expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms and one sulfur atom. The high mass accuracy of the measurement would allow for the confident determination of the elemental formula.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion. The resulting fragment ions would provide a fingerprint of the molecule's structure. Expected fragmentation pathways for 2,4-dichloro-5-(chloromethyl)-1,3-thiazole could include the loss of a chlorine radical, the chloromethyl group, or cleavage of the thiazole ring. Analysis of these fragments would corroborate the structure determined by NMR and X-ray diffraction.

Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, with a nominal mass of 203 g/mol , HRMS can distinguish its exact mass from other potential elemental compositions that may have the same nominal mass.

The presence of three chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a predictable distribution of isotopic peaks for the molecular ion, which serves as a definitive confirmation of the number of chlorine atoms present. The relative intensities of the M, M+2, M+4, and M+6 peaks, arising from the different combinations of ³⁵Cl and ³⁷Cl isotopes, can be calculated and compared with the experimental data. This isotopic signature is a powerful diagnostic feature for chlorinated compounds. nih.govresearchgate.netifremer.frbgu.ac.il

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole (C₄H₂Cl₃NS)

| Ion | Relative Abundance (%) |

| [M]⁺ | 100.0 (³⁵Cl₃) |

| [M+2]⁺ | 97.8 (²³⁵Cl, ¹³⁷Cl) |

| [M+4]⁺ | 31.8 (¹³⁵Cl, ²³⁷Cl) |

| [M+6]⁺ | 3.4 (³³⁷Cl) |

Note: The values are approximate and serve for illustrative purposes.

Fragmentation Pathway Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) not only provides the molecular weight but also induces fragmentation of the molecule. The analysis of these fragmentation patterns offers profound insights into the compound's structure, revealing the connectivity of atoms and the stability of different substructures. researchgate.netjst.go.jpsapub.orgresearchgate.netnih.gov

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, the fragmentation is expected to initiate at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would likely include:

Loss of a chlorine radical: Cleavage of a C-Cl bond from the thiazole ring or the chloromethyl group.

Cleavage of the chloromethyl group: Loss of the -CH₂Cl group, leading to a dichlorothiazole cation.

Ring fragmentation: The thiazole ring itself can undergo cleavage, a common process in the mass spectrometry of heterocyclic compounds. This can involve the loss of small neutral molecules like HCN, HCl, or CS. sapub.org

By meticulously analyzing the m/z values of the fragment ions, a detailed picture of the molecule's assembly can be constructed, corroborating the proposed structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying functional groups and providing information about molecular conformation. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

For 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, the vibrational spectra would be characterized by absorption bands corresponding to the various bonds within the molecule.

Table 2: Expected Vibrational Frequencies for 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-Cl (ring) | Stretching | 850 - 550 |

| C-Cl (methyl) | Stretching | 800 - 600 |

| C=N (thiazole ring) | Stretching | 1650 - 1550 |

| C-S (thiazole ring) | Stretching | 700 - 600 |

| Thiazole Ring | Ring Stretching | 1500 - 1300 |

| C-H (methylene) | Stretching | 3000 - 2850 |

| C-H (methylene) | Bending (Scissoring) | 1470 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. rsc.orgshu.ac.ukslideshare.netekb.egelte.hu This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light.

The 1,3-thiazole ring in 2,4-dichloro-5-(chloromethyl)-1,3-thiazole is a chromophore. The UV-Vis spectrum is expected to show absorption bands arising from electronic transitions within the heterocyclic system. The principal transitions are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity.

n → π* transitions: This type of transition involves the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

The presence of chlorine atoms as substituents on the thiazole ring can influence the position and intensity of these absorption bands through their inductive and mesomeric effects.

Table 3: Expected Electronic Transitions for 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 300 | High |

| n → π | > 280 | Low |

Note: The exact λmax values would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

The parent molecule, 2,4-dichloro-5-(chloromethyl)-1,3-thiazole, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for the stereochemical analysis of its chiral derivatives. nih.govacs.orgcas.czmdpi.comresearchgate.net

Chiral derivatives could be synthesized, for example, by introducing a chiral substituent via the chloromethyl group at the C5 position. For such chiral molecules, ECD and VCD measure the differential absorption of left and right circularly polarized light for electronic and vibrational transitions, respectively.

Electronic Circular Dichroism (ECD): ECD provides information about the absolute configuration and conformation of chiral molecules by probing the stereochemical environment of their chromophores.

Vibrational Circular Dichroism (VCD): VCD is the vibrational counterpart to ECD and can provide detailed conformational information for chiral molecules in solution.

The synthesis and subsequent analysis of chiral derivatives of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole using these powerful techniques would allow for a definitive assignment of their three-dimensional structure.

Emerging Research Applications of 2,4 Dichloro 5 Chloromethyl 1,3 Thiazole As a Versatile Research Intermediate

Role in the Synthesis of Agrochemical Research Candidates (focus on synthetic pathways)

The thiazole (B1198619) ring is a core structure in a number of successful agrochemicals, and 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole serves as a key starting material for the synthesis of novel fungicidal and herbicidal candidates. nih.govrsc.org The reactivity of the chloromethyl group allows for facile introduction of various side chains, while the chloro-substituents on the thiazole ring can be selectively displaced to further modify the molecule.

A general synthetic strategy involves the nucleophilic substitution of the chloromethyl group. For instance, reaction with thiols, amines, or alcohols can introduce a wide array of functional groups, leading to the generation of large libraries of compounds for screening. Subsequent substitution of the ring chlorines, often requiring more forcing conditions, provides a secondary point of diversification.

One notable application is in the development of strobilurin analogue fungicides. acs.org By incorporating the 2,4-dichloro-1,3-thiazole-5-yl)methyl moiety into the strobilurin scaffold, researchers aim to create new active compounds with potentially improved efficacy or a different spectrum of activity. acs.org The synthesis often involves the reaction of 2,4-dichloro-5-(chloromethyl)-1,3-thiazole with a phenol (B47542) or a related nucleophile to form an ether linkage, a key step in constructing the final complex molecule. acs.org

| Reactant | Reagent/Condition | Product Type | Potential Application |

| 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | Phenolic compound, Base | Thiazolyl-aryl ether | Fungicide candidate |

| 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | Amine | 5-(Aminomethyl)-2,4-dichloro-1,3-thiazole derivative | Herbicide/Fungicide candidate |

| 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | Thiol | 5-(Thio-substituted-methyl)-2,4-dichloro-1,3-thiazole derivative | Fungicide candidate |

Application in the Construction of Functional Materials Precursors (e.g., monomers for advanced polymers, optoelectronic material scaffolds)

The unique electronic properties of the thiazole ring, particularly its electron-withdrawing nature, make it an attractive component for functional materials. researchgate.netscience.gov 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is a valuable precursor for monomers that can be polymerized to create advanced materials with interesting optoelectronic properties. researchgate.netrsc.org

The reactivity of the chloromethyl group allows for the attachment of polymerizable groups, such as vinyl or acetylene (B1199291) functionalities. Subsequent polymerization can lead to the formation of thiazole-containing polymers. The dichloro-substituents on the thiazole ring can be retained to enhance the electron-accepting properties of the resulting polymer or can be substituted to tune the material's characteristics. researchgate.net

For example, the synthesis of monomers for conductive polymers can be achieved by reacting 2,4-dichloro-5-(chloromethyl)-1,3-thiazole with a suitable aromatic or heteroaromatic compound via a coupling reaction. These monomers can then be subjected to polymerization to yield materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiazole unit within the polymer backbone can influence the material's charge transport properties and energy levels. researchgate.netresearchgate.net

| Monomer Precursor | Polymerization Method | Polymer Type | Potential Application |

| Thiazole-containing vinyl monomer | Free-radical polymerization | Poly(vinylthiazole) derivative | Optoelectronic device component |

| Thiazole-containing diacetylene | Oxidative coupling | Polydiacetylene with thiazole units | Sensor, non-linear optics |

| Thiazole-thiophene co-monomer | Electrochemical polymerization | Conjugated copolymer | Organic semiconductor |

Utilization in Advanced Organic Synthesis as a Core Building Block for Complex Molecules

Beyond its use in specific applications, 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole is a versatile building block in advanced organic synthesis. Its multiple reaction sites allow for the sequential and controlled introduction of different functional groups, enabling the construction of complex molecular architectures.

The differential reactivity of the chloromethyl group versus the ring chlorines is a key feature. The chloromethyl group is susceptible to SN2 reactions, while the C2 and C4 chlorines are more amenable to nucleophilic aromatic substitution or cross-coupling reactions. This orthogonality allows for a stepwise elaboration of the molecule.

For instance, the chloromethyl group can be converted to an aldehyde, a carboxylic acid, or an amine, providing a handle for further transformations such as Wittig reactions, amide couplings, or reductive aminations. The remaining chloro-substituents can then be addressed using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl groups. This stepwise approach provides access to a wide range of highly substituted thiazole derivatives that would be difficult to prepare by other means.

Exploration as a Ligand Scaffold in Catalysis Research and Development

The nitrogen and sulfur atoms within the thiazole ring of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole make it a potential scaffold for the design of novel ligands for catalysis. cdnsciencepub.comcdnsciencepub.com By modifying the substituents on the thiazole ring, the electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of a metal catalyst. researchgate.netcdnsciencepub.comresearchgate.net